2-(1H-indol-4-yl)benzoic acid
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Overview
Description
2-(1H-indol-4-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)benzoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced benzoic acid derivatives .
Scientific Research Applications
2-(1H-indol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells . The compound binds to the hydrophobic groove of these proteins, preventing them from interacting with pro-apoptotic factors .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)benzoic acid
- 2-(1H-indol-5-yl)benzoic acid
- 2-(1H-indol-6-yl)benzoic acid
Uniqueness
2-(1H-indol-4-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This specific structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18) |
InChI Key |
GNCPLMLTVIKZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O |
Origin of Product |
United States |
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